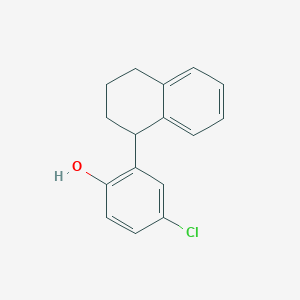
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4th position and a tetrahydronaphthalenyl group at the 2nd position of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene and 4-chlorophenol.
Friedel-Crafts Alkylation: The key step involves a Friedel-Crafts alkylation reaction where 1,2,3,4-tetrahydronaphthalene is alkylated with 4-chlorophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)quinone.
Reduction: Formation of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, while the chloro and tetrahydronaphthalenyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Chlorophenol: Lacks the tetrahydronaphthalenyl group, resulting in different chemical and biological properties.
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)phenol: Lacks the chloro group, leading to variations in reactivity and applications.
4-Bromo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol: Similar structure but with a bromo group instead of a chloro group, affecting its chemical behavior.
Uniqueness
4-Chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol is unique due to the presence of both the chloro and tetrahydronaphthalenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
86763-46-4 |
|---|---|
分子式 |
C16H15ClO |
分子量 |
258.74 g/mol |
IUPAC 名称 |
4-chloro-2-(1,2,3,4-tetrahydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C16H15ClO/c17-12-8-9-16(18)15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14,18H,3,5,7H2 |
InChI 键 |
NLGSVXHHJNPERN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


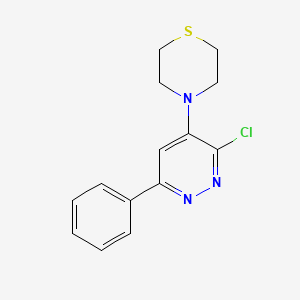
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
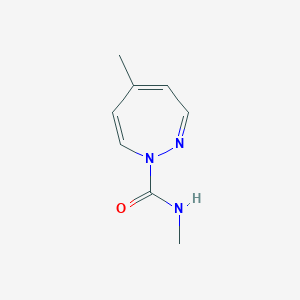
![2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol](/img/structure/B14398023.png)
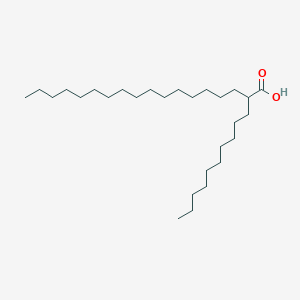
![Trimethylsilyloxymethylidene-[2-(trimethylsilyloxymethylidenephosphanyl)phenyl]phosphane](/img/structure/B14398042.png)
![1,1'-[2-(Phenylsulfanyl)hex-1-ene-1,1-diyl]dibenzene](/img/structure/B14398043.png)
![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
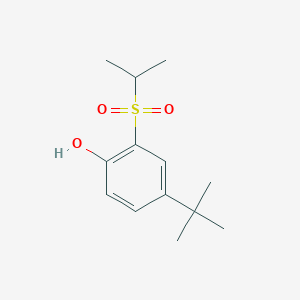
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)
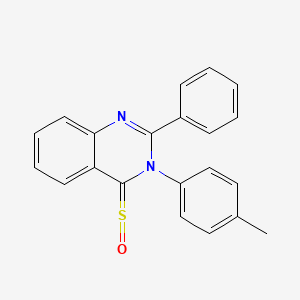
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
